molecular formula C18H20N2O2S B12495170 3-(4-ethylphenyl)-4a,5,6,7,8,9a-hexahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(4-ethylphenyl)-4a,5,6,7,8,9a-hexahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12495170
M. Wt: 328.4 g/mol
InChI Key: REOVWGJVAVGOEA-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)-8-thia-4,6-diazatricyclo[7400(2),?]tridec-1(9)-ene-3,5-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]tridec-1(9)-ene-3,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the use of Au(I)-catalyzed [2 + 2] enyne cycloaddition followed by pinacol rearrangement has been reported for similar tricyclic systems . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]tridec-1(9)-ene-3,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(4-ethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]tridec-1(9)-ene-3,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in the development of bioactive compounds and studying their interactions with biological targets.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]tridec-1(9)-ene-3,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-ethylphenyl)-8-thia-4,6-diazatricyclo[7400(2),?]tridec-1(9)-ene-3,5-dione is unique due to its specific combination of functional groups and tricyclic framework

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-4a,5,6,7,8,9a-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H20N2O2S/c1-2-11-7-9-12(10-8-11)20-17(21)15-13-5-3-4-6-14(13)23-16(15)19-18(20)22/h7-10,15-16H,2-6H2,1H3,(H,19,22)

InChI Key

REOVWGJVAVGOEA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(NC2=O)SC4=C3CCCC4

Origin of Product

United States

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